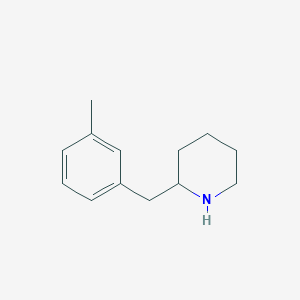

1-Benzyl-2,2-dimethylpiperidin-4-one

Overview

Description

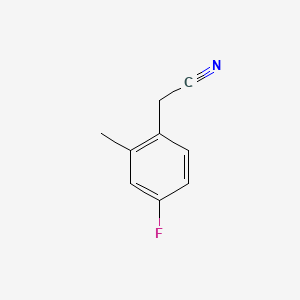

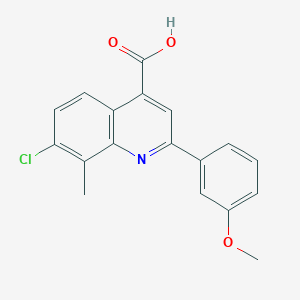

1-Benzyl-2,2-dimethylpiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically interesting compounds. It is characterized by a piperidine backbone, which is a common motif in many bioactive molecules, and the presence of a benzyl group that can be further modified to create a diverse array of derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives has been explored in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, is described as a precursor for potential pharmaceuticals . Another study reports the synthesis of various 2,6-diarylpiperidin-4-one O-benzyloximes, which are synthesized by condensation reactions and characterized by spectral studies . Additionally, N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones have been synthesized with high yields and their stereochemistry investigated using NMR and XRD techniques .

Molecular Structure Analysis

The molecular structure of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives has been extensively studied using NMR spectroscopy and X-ray crystallography. These studies have revealed that the compounds typically adopt a chair conformation with equatorial orientation of substituents, which is a stable conformation for piperidine rings . The stereochemistry of these compounds is crucial as it can significantly influence their biological activity.

Chemical Reactions Analysis

The reactivity of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives has been explored in the context of synthesizing compounds with antimicrobial properties. For example, novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains . The reactivity of these compounds with different reagents allows for the introduction of various functional groups, which can modulate their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The NMR spectral studies provide insights into the chemical shifts and coupling constants, which are indicative of the compounds' conformation and the electronic environment of the atoms . These properties are important for understanding the behavior of these compounds in biological systems and can guide the design of new derivatives with improved pharmacological profiles.

Scientific Research Applications

Synthesis and Stereochemistry

1-Benzyl-2,2-dimethylpiperidin-4-one has been explored in the field of organic synthesis and stereochemistry. Research by Dindulkar et al. (2012) involved synthesizing a series of N-benzylated piperidones and studying their stereochemistry, indicating that these compounds prefer a chair conformation with equatorial orientation of substituents. This research contributes to understanding the stereochemical configurations of such compounds (Dindulkar, Parthiban, Puranik, & Jeong, 2012).

Potential Pharmacological Applications

The potential pharmacological applications of derivatives of 1-Benzyl-2,2-dimethylpiperidin-4-one have been investigated. Sahu et al. (2013) synthesized and evaluated novel 3-benzyl-2,6-diarylpiperidine-4-ones for antimicrobial activity, revealing promising antifungal properties (Sahu, Tripathi, Koshy, & Saraf, 2013). This indicates the potential of such compounds in developing new antimicrobial agents.

Electrochemical Studies

1-Benzyl-2,2-dimethylpiperidin-4-one and its derivatives have also been studied for their electrochemical behavior. Carelli, Cardinali, and Moracci (1980) investigated the electrochemical reduction of a related compound, 1-benzyl-3-carbamoylpyridinium ion, showing its reduction to dihydropyridine derivatives (Carelli, Cardinali, & Moracci, 1980). Such studies are valuable in understanding the electrochemical properties of these compounds, which can have implications in various fields including material science and pharmacology.

Conformational Analysis

Research on 1-Benzyl-2,2-dimethylpiperidin-4-one derivatives extends to detailed conformational analysis. For example, Mollet et al. (2011) explored the synthesis of cis-3,4-disubstituted piperidines, providing insights into the conformational aspects of these compounds, which is crucial for understanding their chemical behavior and potential applications (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

properties

IUPAC Name |

1-benzyl-2,2-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCCSKIRCJMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399000 | |

| Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,2-dimethylpiperidin-4-one | |

CAS RN |

117623-46-8 | |

| Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.